Isoxanthohumol

Catalog No.
S1482648
CAS No.
521-48-2
M.F
C21H22O5
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoxanthohumol

CAS Number

521-48-2

Product Name

Isoxanthohumol

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3

InChI Key

YKGCBLWILMDSAV-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C

Synonyms

isoxanthohumol

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C

Anti-inflammatory and Antioxidant Properties

Several studies have explored the potential anti-inflammatory and antioxidant properties of Isoxanthohumol. These properties are believed to be linked to its ability to:

  • Modulate the activity of enzymes and signaling pathways involved in inflammation.
  • Scavenge free radicals that can damage cells [].

Isoxanthohumol is a prenylflavonoid compound primarily derived from hops (Humulus lupulus L.), a plant commonly used in beer production. It is characterized by its unique chemical structure, which includes a prenyl group that contributes to its biological activity. Isoxanthohumol has garnered attention for its potential health benefits, particularly as a phytoestrogen, which suggests it may mimic estrogen in the body, albeit with limited estrogenic activity at typical dietary concentrations found in beer .

Phytoestrogenic effects

Isoxanthohumol's structure allows it to bind to estrogen receptors in the body, potentially influencing hormone-dependent processes []. However, its effects compared to natural estrogen are likely weak [].

Anti-cancer properties

The mechanism of isoxanthohumol's anti-cancer activity is still under investigation. Studies suggest it might interfere with cell signaling pathways involved in cancer development [].

Antibacterial effects

Isoxanthohumol likely disrupts bacterial membranes, hindering their growth and contributing to beer's preservation.

Note

More research is needed to fully understand the specific mechanisms by which isoxanthohumol exerts its various effects.

Safety

Studies suggest isoxanthohumol is generally safe at the concentrations found in beer []. However, its potential hormonal effects warrant further investigation, particularly for individuals with hormone-sensitive conditions [].

Hazards:

  • Limited data exists on specific hazards associated with isoxanthohumol.
  • As with most organic compounds, it's advisable to handle it with care, following proper laboratory safety protocols.
, primarily involving the cyclization of its precursor, xanthohumol. This process can occur via:

  • Chemical Cyclization: This reaction typically occurs in an alkaline aqueous solution, where xanthohumol is treated to form isoxanthohumol through a cyclization mechanism .
  • Microbial Transformation: Certain fungi, such as Rhizopus oryzae, can biotransform xanthohumol into isoxanthohumol, producing a racemic mixture of flavanones .

The metabolic pathways of isoxanthohumol involve hydroxylation and the formation of epoxides, which are opened by intramolecular reactions with adjacent hydroxyl groups .

Isoxanthohumol exhibits various biological activities that are of interest in pharmacology and nutrition:

  • Estrogenic Activity: Isoxanthohumol is recognized for its moderate estrogenic effects in vitro, which may contribute to its potential role in hormone-related health issues .
  • Inhibition of Enzymes: It acts as a tight-binding inhibitor of human aldo-keto reductases 1B1 and 1B10, enzymes implicated in cancer therapy and diabetic complications .
  • Antioxidant Properties: Isoxanthohumol has been studied for its antioxidant capabilities, which may help mitigate oxidative stress-related diseases .

Isoxanthohumol can be synthesized through several methods:

  • Chemical Synthesis:
    • Cyclization of xanthohumol under alkaline conditions.
    • The reaction typically involves heating and stirring the mixture to facilitate the formation of isoxanthohumol .
  • Microbial Biotransformation:
    • Utilizing specific fungi or bacteria capable of converting xanthohumol into isoxanthohumol through enzymatic processes. This method often yields a racemic mixture of flavanones .

Isoxanthohumol has several applications across various fields:

  • Nutraceuticals: Due to its phytoestrogenic properties, it is explored for potential use in dietary supplements aimed at managing menopausal symptoms and hormonal balance .
  • Pharmaceuticals: Its ability to inhibit key enzymes makes it a candidate for developing treatments for diabetes and cancer prevention .
  • Food Industry: As a natural compound found in hops, it contributes to the health benefits associated with moderate beer consumption.

Research indicates that isoxanthohumol interacts with various biological systems:

  • Metabolic Pathways: Isoxanthohumol can be metabolized into other active compounds such as 8-prenylnaringenin, another potent phytoestrogen, through enzymatic processes in the liver and gut microbiota .
  • Enzyme Inhibition: Studies have shown that isoxanthohumol effectively inhibits aldo-keto reductases involved in glucose metabolism and cancer progression .

Isoxanthohumol shares structural similarities with several other compounds derived from hops and other plants. Here are some notable comparisons:

CompoundStructure CharacteristicsBiological ActivityUnique Features
XanthohumolPrenylflavonoid with similar structureAntioxidant, anti-cancer propertiesPrecursor to isoxanthohumol; more potent effects
8-PrenylnaringeninDerived from isoxanthohumolStrong phytoestrogenMost potent phytoestrogen known
HesperidinFlavonoid glycosideAntioxidant, anti-inflammatoryCommonly found in citrus fruits
QuercetinFlavonoidAntioxidant, anti-inflammatoryWidely studied for cardiovascular benefits

Isoxanthohumol's uniqueness lies in its specific metabolic pathways and moderate estrogenic activity compared to these similar compounds. While xanthohumol serves as its precursor, the transformation into isoxanthohumol highlights a significant step in enhancing its biological properties.

In vitro cellular assays represent the foundational experimental approach for investigating isoxanthohumol bioactivity across diverse biological systems. Cancer cell models have demonstrated significant susceptibility to isoxanthohumol treatment, with drug-resistant human papillary BCPAP thyroid cancer cells showing marked cytotoxicity responses [1] [2]. The methylthiazolyldiphenyl-tetrazolium bromide assay has emerged as the primary viability assessment method, revealing concentration-dependent effects with half-maximal inhibitory concentrations ranging from micromolar to submillimolar levels depending on cell type specificity [1] [2].

Endothelial cell models utilizing human umbilical vein endothelial cells have provided critical insights into isoxanthohumol's antiangiogenic properties [3] [4]. Western blotting analyses demonstrate substantial reductions in vascular endothelial growth factor receptor 2 expression, with 55% inhibition observed at 10 micromolar concentrations [3]. Complementary studies using human aortic smooth muscle cells reveal parallel anti-inflammatory effects, including 26-40% tumor necrosis factor alpha reduction and 24-42% nuclear factor kappa B pathway inhibition [3].

Metabolic cellular models encompass intestinal barrier function assessment through Caco-2 cell monolayers and invasion potential evaluation using HT115 colon carcinoma cells [5]. These models demonstrate isoxanthohumol's capacity to reduce cellular invasion by up to 52% while maintaining antigenotoxic activity at concentrations below cytotoxic thresholds [5]. Phase contrast microscopy and fluorescence-based detection methods enable real-time monitoring of morphological alterations and apoptotic progression in treated cell populations [1] [2].

Study ModelCell LineAssay MethodKey Findings
BCPAP Thyroid CancerHuman papillary cancer cellsMTT assay, Western blotting20% viability at 96 μM; PI3K/AKT/mTOR inhibition
Endothelial HUVECHuman umbilical vein cellsRetinal angiogenesis assay55% VEGFR2 reduction; 47% Akt inhibition
Vascular Smooth MuscleHuman aortic cellsTNF-α/NF-κB analysis26-40% TNF-α reduction
Colon CarcinomaCaco-2 and HT115 cellsInvasion and viability assays52% invasion reduction

In Vivo Animal Models: Obesity, Metabolic Syndrome, and Hepatic Studies

In vivo animal models utilizing C57BL/6J mice have established isoxanthohumol's profound effects on obesity and metabolic syndrome [6] [7] [8]. High-fat diet-induced obesity models demonstrate dose-dependent reductions in visceral fat accumulation, with 180 milligrams per kilogram oral administration producing significant body weight suppression over eight-week treatment periods [6] [7]. These effects correlate directly with substantial alterations in gut microbiome composition, particularly the emergence of Akkermansia muciniphila populations increasing from undetectable levels to 23-24% of total microbiome abundance [6] [7].

Metabolic syndrome models reveal isoxanthohumol's capacity to improve glucose metabolism through inhibition of intestinal lipid absorption [8] [9]. Mechanistic studies demonstrate reduced cluster of differentiation 36 expression in small intestinal tissues, corresponding with increased fecal lipid excretion and improved glucose tolerance test results [8] [9]. Germ-free mouse experiments provide definitive evidence that these metabolic benefits require intact microbiome function, as isoxanthohumol shows no significant anti-obesity effects in microbiome-depleted animals [6] [7].

Hepatic studies using both acute and chronic administration protocols demonstrate preferential tissue accumulation patterns [10] [11]. Triton-induced hyperlipidemia models show dose-dependent hepatic isoxanthohumol accumulation with correlation coefficients of 0.813, indicating predictable tissue distribution kinetics [10]. Histological analyses including hematoxylin and eosin staining and Oil Red O lipid visualization confirm amelioration of hepatic steatosis and reduced nonalcoholic fatty liver disease activity scores following isoxanthohumol treatment [10].

Study ModelTreatment DurationDosagePrimary EndpointSignificant Results
High-Fat Diet Obesity8 weeks20-180 mg/kg oralBody weight, fat accumulation23-24% A. muciniphila increase
Metabolic Syndrome12 weeks30 mg/kg dailyGlucose metabolismCD36 expression reduction
Hyperlipidemia28 days112.5-1500 mg/kgHepatic steatosisDose-dependent liver accumulation (r=0.813)
Germ-Free Validation8 weeks60-180 mg/kgAnti-obesity validationNo effect without microbiome

Molecular Biology Techniques: Gene Expression, Protein Analysis, and Pathway Elucidation

Gene expression analysis employing quantitative reverse transcription polymerase chain reaction reveals isoxanthohumol's regulatory effects on inflammatory and metabolic gene networks [12] [9] [13]. Target genes including tumor necrosis factor alpha, interleukin-1 beta, and cluster of differentiation 36 show dose-dependent expression modulation, with relative abundance calculations demonstrating significant downregulation of pro-inflammatory mediators [13] [14]. Sixteen ribosomal ribonucleic acid gene sequencing provides comprehensive microbiome gene expression profiling, revealing functional pathway alterations in bile acid metabolism and amino acid processing [13] [14].

Protein analysis through Western blotting techniques enables quantification of key signaling pathway components [10] [15]. Phosphorylation-specific antibodies targeting adenosine monophosphate-activated protein kinase, peroxisome proliferator-activated receptor alpha, phosphoinositide 3-kinase, and protein kinase B demonstrate isoxanthohumol's capacity to activate metabolic signaling cascades [10] [15]. Band intensity normalization to loading controls ensures accurate quantification of protein expression changes, with densitometric analysis revealing significant activation of lipid metabolism regulatory pathways [10] [15].

Pathway elucidation focuses on phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin and adenosine monophosphate-activated protein kinase/peroxisome proliferator-activated receptor alpha signaling networks [1] [2] [10]. Isoxanthohumol treatment produces remarkable inhibition of phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin pathway components in cancer cell models while simultaneously activating adenosine monophosphate-activated protein kinase/peroxisome proliferator-activated receptor alpha pathways in metabolic disease models [1] [2] [10]. This dual mechanism suggests tissue-specific and context-dependent regulatory effects.

Technique CategorySpecific MethodsTarget Genes/ProteinsKey Regulatory Effects
Gene ExpressionqRT-PCR, 16S rRNA sequencingTNF-α, IL-1β, CD36Inflammatory gene downregulation
Protein AnalysisWestern blotting, phospho-antibodiesp-AMPK, PPARα, p-PI3K, p-AKTMetabolic pathway activation
Pathway AnalysisSignaling cascade mappingVEGFR2, Ang1, Ang2, NF-κBAngiogenesis inhibition
Apoptosis DetectionAnnexin V-FITC/PI stainingPhosphatidylserine externalizationCell death induction

Microbiome Analysis: 16S rRNA Sequencing and Functional Profiling

Sixteen ribosomal ribonucleic acid gene sequencing represents the primary methodology for comprehensive microbiome characterization in isoxanthohumol research [6] [7] [13] [14]. MiSeq-based high-throughput sequencing platforms enable detailed taxonomic profiling, revealing dramatic shifts in microbial community structure following isoxanthohumol administration [13] [14]. Phylum-level analyses demonstrate significant increases in Verrucomicrobia abundance, with this bacterial group expanding from undetectable levels to comprising substantial portions of the total microbiome [13] [14].

Functional profiling through metabolic pathway reconstruction elucidates the mechanistic basis of microbiome-mediated isoxanthohumol effects [16] [13]. Bile acid metabolism pathways show particular sensitivity to isoxanthohumol treatment, with reduced secondary bile acid production correlating with improved metabolic outcomes [16] [13]. Amino acid processing functions also demonstrate significant alterations, with fecal amino acid concentrations showing dose-dependent reductions in high-fat diet fed animals receiving isoxanthohumol supplementation [17] [16].

Species-specific quantification using quantitative polymerase chain reaction with Akkermansia muciniphila-specific primer sets confirms the remarkable expansion of this beneficial bacterial species [13] [14]. Copy number quantification reveals dose-dependent increases in Akkermansia muciniphila abundance, while simultaneous measurements of Clostridium cluster XI populations show corresponding decreases [13] [14]. Alpha diversity indices including Shannon diversity and beta diversity measures using Bray-Curtis distance calculations demonstrate significant community structure reorganization following isoxanthohumol treatment [13] [14].

Analysis TypeTechnical PlatformTarget OrganismsQuantitative MeasuresSignificant Findings
16S rRNA SequencingMiSeq high-throughputA. muciniphila, Blautia, OscillospiraRelative abundance percentagesA. muciniphila: 0% to 23-24% increase
Functional ProfilingMetabolic pathway reconstructionBile acid metabolism pathwaysMetabolic flux analysisReduced secondary bile acid production
Metabolomics IntegrationLC-MS/MS profilingSecondary bile acids, amino acidsConcentration changes (mg/g feces)Deoxycholic acid reduction
Species-Specific qPCRPrimer-based quantificationClostridium cluster XICopy number analysisDose-dependent Clostridium reduction

Computational Approaches: Network Pharmacology and Molecular Docking

Network pharmacology approaches utilize Swiss Target Prediction servers and Cytoscape visualization platforms to map isoxanthohumol interactions with human protein targets [18] [19] [20]. Target prediction algorithms employ probability score thresholds of 0.5 or greater to identify high-confidence protein binding partners, enabling construction of comprehensive compound-target interaction networks [18] [19]. Gene Ontology and Kyoto Encyclopedia of Genes and Genomes enrichment analyses provide functional annotation of predicted target proteins, revealing involvement in metabolic regulation, inflammatory response, and cellular signaling pathways [18] [19].

Molecular docking studies employ AutoDock 4.2.6 and iGEMDOCK software packages to evaluate isoxanthohumol binding affinity to specific protein targets [21] [22] [23]. Carbonic anhydrase isoforms and cholinesterase enzymes represent well-characterized targets, with binding affinity measurements revealing inhibition constants ranging from 0.34 to 15.08 micromolar [22] [24]. Validation protocols include retrospective analysis comparing computational predictions with experimental binding data, demonstrating strong correlation between predicted and observed bioactivity [22] [23].

Pharmacokinetic modeling integrates physiologically-based pharmacokinetic approaches with compartmental analysis to predict tissue distribution dynamics [25] [11]. High-purity isoxanthohumol preparations exceeding 90% purity enable accurate model parameterization, with maximum plasma concentrations of 3.95 ± 0.81 micromolar achieved within 0.5 hours following oral administration [25] [11]. Correlation analysis between computational predictions and experimental pharmacokinetic data validates model accuracy for clinical translation [25] [11].

Computational MethodSoftware PlatformTarget DatabaseBinding Affinity/ScoresValidation Methods
Network PharmacologySwiss Target Prediction, CytoscapeHuman protein structures (PDB)Probability score ≥0.5GO/KEGG enrichment analysis
Molecular DockingAutoDock 4.2.6, iGEMDOCKCarbonic anhydrase, cholinesteraseKi values: 0.34-15.08 μMExperimental correlation
Pharmacokinetic ModelingPBPK modeling, compartmental analysisTissue distributionCmax 3.95 ± 0.81 μmol/LHigh-purity IXN validation
Protein-Protein InteractionSTRING databaseHub target identificationNetwork topology analysisLiterature cross-validation

Pharmacokinetic and Tissue Distribution Studies in Preclinical Models

Single-dose pharmacokinetic studies using 50 milligrams per kilogram oral administration in C57BL/6J mice demonstrate rapid systemic absorption with maximum plasma concentrations achieved within 0.5 hours [25] [11]. High-pressure liquid chromatography analysis reveals preferential tissue distribution patterns with liver concentrations exceeding those in kidney, pancreas, lung, skeletal muscle, spleen, thymus, and heart tissues [25] [11]. This hepatic accumulation pattern suggests potential for targeted therapeutic applications in liver-related metabolic disorders [25] [11].

Multiple-dose studies involving 30 milligrams per kilogram daily administration for 14 days confirm sustained tissue exposure without significant accumulation differences compared to single-dose regimens [25] [11]. Tissue extraction protocols using high-pressure liquid chromatography enable quantification of both parent compound and metabolite concentrations, revealing intake period-dependent accumulation patterns for 8-prenylnaringenin metabolites [25] [11]. Correlation analysis demonstrates negative correlation coefficients (-0.255) between isoxanthohumol intake amount and 8-prenylnaringenin accumulation, suggesting saturable metabolic conversion pathways [25] [11].

Dose-response studies in Sprague-Dawley rats using doses ranging from 112.5 to 1500 milligrams per kilogram demonstrate dose-dependent hepatic accumulation with correlation coefficients of 0.813 [10]. Ultra-performance liquid chromatography tandem mass spectrometry enables precise quantification across this broad dose range, confirming predictable dose-response relationships suitable for therapeutic dosing protocols [10]. Cross-species pharmacokinetic comparisons reveal consistent bioavailability profiles between mouse and rat models, supporting translational research applications [10] [11].

Study DesignSpecies/ModelAnalytical MethodTissue DistributionPharmacokinetic ParametersClinical Relevance
Single Dose (50 mg/kg)C57BL/6J miceHigh-pressure liquid chromatographyLiver > kidney > pancreas > lungCmax: 3.95 ± 0.81 μmol/L at 0.5hRapid systemic availability
Multiple Dose (14 days)C57BL/6J miceHPLC tissue extractionLiver > kidney > thymus > spleenPersistent detection up to 24hSustained tissue exposure
Dose-Response StudySprague-Dawley ratsUPLC-MS/MS quantificationDose-dependent hepatic accumulationCorrelation coefficient: 0.813Predictable dose-response
Metabolite AnalysisMouse tissue analysisMetabolite-specific detectionIntake period-dependent accumulation8-PN correlation: -0.255Active metabolite formation

XLogP3

4.1

Melting Point

Mp 204-206 °

Wikipedia

Isoxanthohumol

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Last modified: 09-14-2023

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